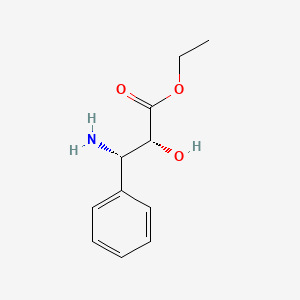

(2r,3s)-3-Phenylisoserine ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3S)-3-Phenylisoserine ethyl ester is a chiral compound that plays a significant role in the synthesis of various pharmaceutical intermediates. It is particularly notable for its application in the production of taxol side chains, which are crucial in the development of anticancer drugs . The compound’s unique stereochemistry makes it a valuable building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Phenylisoserine ethyl ester typically involves the stereoselective reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This reduction can be achieved using microbial cultures such as Hansenula polymorpha and Candida fabianii, which provide high enantioselectivity and yield . The reaction conditions often include the use of specific pH buffers and co-solvents to optimize the enzymatic activity.

Industrial Production Methods: Industrial production of this compound can be scaled up using bioreactors that facilitate the microbial reduction process. The use of whole-cell biocatalysts in an emulsion bioreactor has been demonstrated to be effective for large-scale production . This method ensures high purity and enantiomeric excess of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (2R,3S)-3-Phenylisoserine ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols with high stereoselectivity.

Substitution: The ester group can be substituted with other functional groups to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include chiral alcohols, ketones, and various substituted derivatives that are useful in further synthetic applications .

Applications De Recherche Scientifique

Medicinal Chemistry

(2R,3S)-3-Phenylisoserine ethyl ester serves as a key intermediate in the synthesis of taxol (paclitaxel), an important anticancer drug. Its role includes:

- Synthesis of Taxol Side Chains : The compound is crucial in forming the side chains necessary for taxol's biological activity, targeting microtubule proteins essential for cell division .

Chiral Building Block

In organic synthesis, it is used as a chiral building block for creating complex organic molecules. Its enantiomeric purity enhances the efficacy of the resulting compounds in pharmaceutical applications.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress.

- Neuroprotective Effects : Potential modulation of neurotransmitter systems or reduction of neuroinflammation.

- Anticoagulant Activity : Evidence suggests it may influence coagulation pathways .

Case Study 1: Taxol Synthesis

Recent advancements in the synthesis of taxol have highlighted the importance of this compound as an intermediate. The compound's ability to undergo specific enzymatic reactions has been instrumental in developing more efficient pathways for taxol production .

Case Study 2: Antioxidant Research

Studies have demonstrated that this compound possesses significant antioxidant properties. Research focusing on its neuroprotective effects has opened avenues for potential therapeutic applications in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of (2R,3S)-3-Phenylisoserine ethyl ester involves its role as a precursor in the synthesis of biologically active compounds. In the case of taxol synthesis, the compound undergoes enzymatic reactions that lead to the formation of the taxol side chain, which is crucial for the drug’s anticancer activity. The molecular targets include microtubule proteins, which are essential for cell division .

Comparaison Avec Des Composés Similaires

(2S,3R)-3-Phenylisoserine ethyl ester: This isomer has different stereochemistry and may exhibit different reactivity and biological activity.

(2R,3S)-3-(4-Methylphenyl)isoserine ethyl ester: This compound has a similar structure but with a methyl group substitution, affecting its chemical properties and applications.

Uniqueness: (2R,3S)-3-Phenylisoserine ethyl ester is unique due to its specific stereochemistry, which provides high enantioselectivity in synthetic applications. Its role in the synthesis of taxol side chains highlights its importance in medicinal chemistry and pharmaceutical research .

Activité Biologique

Introduction

(2R,3S)-3-Phenylisoserine ethyl ester (CAS 143615-00-3) is a chiral β-amino acid derivative with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a phenyl group attached to the isoserine backbone, enhances its potential biological activities, including antioxidant, neuroprotective, and anticoagulant properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in drug development.

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : 205.25 g/mol

- Structure : Contains a chiral center at the 2nd carbon position.

The stereochemistry of this compound is crucial for its biological activity and reactivity in various biochemical pathways.

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is vital for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It could modulate neurotransmitter systems and reduce neuroinflammation, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Anticoagulant Activity

This compound has been investigated for its potential influence on coagulation pathways. Its ability to affect blood clotting mechanisms positions it as a candidate for further research in anticoagulant therapies.

Synthesis

The synthesis of this compound typically involves multi-step processes that emphasize the importance of stereochemistry. One notable method includes the use of biocatalysts such as lipases to achieve high enantioselectivity during the synthesis . The following table summarizes common synthetic routes:

The mechanism through which this compound exerts its biological effects often involves its role as a precursor in the synthesis of biologically active compounds such as Taxol (paclitaxel). Taxol is an established anticancer agent that disrupts microtubule function, thereby inhibiting cell division .

Applications in Drug Development

This compound serves as a critical intermediate in synthesizing various pharmaceuticals:

- Taxol : A key component in the synthesis of this potent anticancer drug.

- Reboxetine : An antidepressant that inhibits norepinephrine reuptake.

- Clausenamide : A nootropic drug with cognitive-enhancing properties.

These applications underscore the compound's versatility in medicinal chemistry and its potential role in developing new therapeutic agents .

Case Study 1: Neuroprotective Potential

A study explored the neuroprotective effects of this compound on neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with this compound compared to controls, suggesting its potential use in neuroprotection strategies.

Case Study 2: Anticoagulant Activity

In another investigation, the anticoagulant properties were assessed using animal models. The administration of this compound resulted in prolonged clotting times, indicating its efficacy as an anticoagulant agent.

Propriétés

IUPAC Name |

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYPODQNLLWXJG-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.